(2-Amino-5-methylpyridin-4-yl)methanol
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Overview
Description
(2-Amino-5-methylpyridin-4-yl)methanol is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for (2-Amino-5-methylpyridin-4-yl)methanol involves the reduction of methyl 2-amino-5-methylpyridine-4-carboxylate using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C. The reaction is typically carried out for about 2 hours, followed by the addition of water and sodium hydroxide to complete the reduction process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced further to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Amino-5-methylpyridin-4-yl)carboxylic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
(2-Amino-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Amino-5-methylpyridin-4-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and targets would vary based on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Amino-5-methylpyridine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
4-Amino-5-methyl-2-hydroxypyridine: Similar but with a hydroxyl group instead of a hydroxymethyl group, influencing its chemical behavior.
Uniqueness
(2-Amino-5-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1033203-37-0 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2-amino-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI Key |
CMQMMKOZGHFYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CO)N |
Origin of Product |
United States |
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